molecular formula C24H27N3O4 B14992742 3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14992742
M. Wt: 421.5 g/mol
InChI Key: FEVJVQXLROIRMC-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes multiple hydroxyl and propyl groups attached to a pyrrolopyrazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrazole core.

    Functional Group Introduction: Hydroxyl and propyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and hydroxylating agents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • **3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-(3-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their positions on the pyrrolopyrazole core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-3-12-31-17-7-4-6-16(14-17)23-20-21(18-13-15(2)8-9-19(18)29)25-26-22(20)24(30)27(23)10-5-11-28/h4,6-9,13-14,23,28-29H,3,5,10-12H2,1-2H3,(H,25,26)

InChI Key

FEVJVQXLROIRMC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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